molecular formula C20H19BrClN3O2S B2628024 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide CAS No. 1207002-49-0

2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

Cat. No.: B2628024
CAS No.: 1207002-49-0
M. Wt: 480.81
InChI Key: SHKWLPGGIZBBGW-UHFFFAOYSA-N
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Description

2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between a 1,2-dicarbonyl compound and an amine.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction.

    Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound.

    Acetamide Formation: The final step involves the acylation of the thioether with an acyl chloride to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imidazole ring or the bromophenyl group, potentially leading to dehalogenation.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated products or reduced imidazole derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, modulating their activity. The presence of the bromophenyl and chlorophenyl groups may enhance binding affinity and specificity to certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-phenyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide
  • 2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide
  • 2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

Uniqueness

The unique combination of the bromophenyl and methoxyethyl groups in 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide may confer distinct biological properties, such as enhanced potency or selectivity, compared to similar compounds.

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(2-methoxyethyl)imidazol-2-yl]sulfanyl-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrClN3O2S/c1-27-10-9-25-18(14-5-7-15(21)8-6-14)12-23-20(25)28-13-19(26)24-17-4-2-3-16(22)11-17/h2-8,11-12H,9-10,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKWLPGGIZBBGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=CN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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